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Compound of Interest

Compound Name: 2-lodo-4-methoxy-6-nitroaniline
Cat. No.: B12101534
Get Quote
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Introduction & Scaffold Rationale

The compound 2-lodo-4-methoxy-6-nitroaniline represents a highly functionalized "push-pull”
aromatic scaffold. Its utility in drug discovery stems from the dense arrangement of orthogonal
reactive handles, allowing for rapid diversification in three distinct vectors (Electronic, Steric,
and Lipophilic).

Mechanistic Significance[1]

e The lodine Handle (C2): A "soft" halogen capable of participating in halogen bonding (o-hole
interactions) with protein carbonyls. Crucially, it serves as a high-fidelity site for Palladium-
catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling the extension of the
carbon skeleton.

e The Nitro Group (C6): A strong electron-withdrawing group (EWG) that lowers the pKa of the
aniline, influencing membrane permeability. It serves as a "masked” amino group, which can
be reduced to a 1,2-diamine for the synthesis of benzimidazoles (a privileged
pharmacophore in kinase and antiparasitic inhibitors).
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e The Methoxy Group (C4): Provides a fixed electron-donating effect (EDG) and a hydrogen-
bond acceptor site. Metabolic stability can be tuned by varying this alkyl chain (e.g., -OCF3, -
OEY).

Target Applications

» Kinase Inhibition: Precursor to benzimidazole-based ATP-competitive inhibitors.

o Antimicrobials: Nitroaniline derivatives have shown efficacy against MRSA and M.
tuberculosis by disrupting cell wall biosynthesis.

o SIRT6 Modulators: Recent studies implicate trisubstituted nitroanilines in sirtuin regulation.

Rational Design Strategy (SAR Logic)

To systematically explore the chemical space around this scaffold, we employ a Vector-Based
Derivatization Strategy.

Graphviz Diagram: SAR Decision Matrix

The following diagram illustrates the logical flow for analog generation based on the specific
reactive handle.

Vector 1: C2-lodine Ligand Scan > Biaryl/Heteroaryl
Suzuki/Sonogashira (Cross-Coupling) Analogs

Fe/AcOH Reduction > Vector 2: C6-Nitro + Aldehyde/Acid > Benzimidazole
(Reductive Cyclization) Scaffolds

Core Scaffold
2-lodo-4-methoxy-6-nitroaniline

Start Material Swap

Vector 3: C4-Methoxy
(Bioisosteres)

Metabolic Stabili Fluoroalkoxy/Phenoxy

Variants

Click to download full resolution via product page

Figure 1: Vector-based SAR expansion strategy for the 2-lodo-4-methoxy-6-nitroaniline
scaffold.
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Synthetic Protocols

The synthesis is non-trivial due to the directing effects of the substituents. The amino group
(C1) and methoxy group (C4) are activators, while the nitro group (C6) is a deactivator. The
optimal route installs the iodine last to prevent de-iodination during nitration.

Protocol A: Synthesis of the Core Scaffold

Target: 2-lodo-4-methoxy-6-nitroaniline Starting Material: 2-Nitro-4-methoxyaniline
(Commercial or synthesized from p-anisidine).

Reagents & Equipment[1][2][3][4][5]
e Substrate: 2-Nitro-4-methoxyaniline (10 mmol, 1.68 g)
o Reagent: lodine Monochloride (ICI) (12 mmol, 1.95 g) or N-lodosuccinimide (NIS).

o Solvent: Glacial Acetic Acid (AcOH).[2][5]

e Quench: Sat. Sodium Thiosulfate (

Step-by-Step Methodology

e Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.68
g of 2-nitro-4-methoxyaniline in 20 mL of glacial acetic acid. Gentle heating (40°C) may be
required for complete dissolution.

e Reagent Addition: Cool the solution to room temperature. Add lodine Monochloride (ICl)
dropwise over 20 minutes. Note: ICl is corrosive; handle in a fume hood.

o Mechanistic Note: The amino group activates the ortho-position (C6 relative to itself, but
C2 in the final product numbering). The methoxy group also directs ortho/para. The
position between the

and
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is sterically crowded and electronically less favorable than the position ortho to the free
amine.

e Reaction: Stir the mixture at ambient temperature for 2 hours. Monitor by TLC (30%
EtOAc/Hexanes). The product typically appears as a lower Rf spot compared to the starting

material.

e Quench & Precipitation: Pour the deep red/brown reaction mixture into 100 mL of ice-cold
water containing 10% sodium thiosulfate (to reduce unreacted iodine species).

« |solation: A yellow-orange precipitate will form. Stir for 15 minutes. Filter the solid using a
Buchner funnel.[4][5]

 Purification: Recrystallize from Ethanol/Water (9:1).
o Expected Yield: 75-85%.
o Characterization:

NMR (DMSO-

) should show two distinct aromatic singlets (or doublets with small coupling) representing
the protons at C3 and C5.

Protocol B: Functionalization via Suzuki Coupling
(Vector 1)

Target: 4-Methoxy-6-nitro-2-(pyridin-3-yl)aniline Purpose: To extend the scaffold for kinase
hinge binding.

e Setup: Charge a microwave vial with Core Scaffold (1.0 eq), Pyridine-3-boronic acid (1.5 eq),
and

(3.0 eq).

o Catalyst: Add

(5 mol%).
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e Solvent: Add 1,4-Dioxane/Water (4:1, degassed).
e Reaction: Seal and heat to 90°C for 4 hours (or microwave at 110°C for 30 min).
o Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Analytical Data Summary

The following table summarizes the expected physiochemical shifts upon derivatization, aiding
in rapid structure confirmation.

1H NMR

Compound . . MS (ESI+)
. Diagnostic (Ar- LogP (Calc) Notes
Variant Pattern
H)
M+H]+ ~295 (I Distinct lodine
Core Scaffold 7.60 (s, 1H), 7.45 (M-H] ( 2.4 _ _
(s, 1H) pattern) isotope split
De-iodo (Start (M+H]+ ~169 11 Loss of heavy
+H|+ ~ .
Mat) 7.1-7.4 (m, 3H) atom effect
_ Additional _
Suzuki Product Loss of lodine
heteroaryl [M+H]+ ~246 1.8
(Py) . pattern
signals
Reduced Upfield shift of Unstable; use
o [M+H]+ ~265 15 ) )
Diamine Ar-H immediately
Biological Assay Setup

To validate the SAR, compounds should be screened in a high-throughput format.

Protocol: Bacterial Growth Inhibition (MIC)

e Organism:S. aureus (ATCC 29213) or M. smegmatis.

¢ Method: Broth Microdilution (CLSI guidelines).
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e Stock Prep: Dissolve analogs in 100% DMSO to 10 mM.

e Dilution: Serial 2-fold dilution in Mueller-Hinton Broth (MHB) across a 96-well plate. Final
DMSO concentration < 1%.

e Inoculum: Add

CFU/mL of bacteria.

e Incubation: 37°C for 18-24 hours.
e Readout: Visual turbidity or

measurement.

o Success Criterion: MIC < 10 pM indicates a potent hit.

Troubleshooting & Safety
Common Synthetic Pitfalls

e Over-iodination: Formation of di-iodo species (2,4-diiodo...) if the methoxy group activates
C3 too strongly.

o Solution: Control stoichiometry strictly to 1.05 eq of ICIl and keep temperature < 25°C.
» Solubility: The core scaffold is poorly soluble in non-polar solvents.
o Solution: Use DMF or DMSO for biological stocks; use THF/MeOH for reactions.

Safety (E-E-A-T)

 Nitroanilines: Known to be toxic by inhalation and skin contact (Methemoglobinemia risk).
Handle only in a fume hood with double nitrile gloves.

 lodine Monochloride: Causes severe skin burns and is lachrymatory. Quench all glassware
with thiosulfate before removing from the hood.
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¢ Synthesis of 2-lodo-6-methoxy-4-nitroaniline (Isomer Analysis): Garden, S. J., et al. (2005).
2-lodo-6-methoxy-4-nitroaniline: tripartite ribbons built from N—H...O hydrogen bonds.[6][7]
Acta Crystallographica Section C. [Link]

+ lodination Protocols for Deactivated Anilines: Organic Syntheses, Coll. Vol. 2, p. 349 (1943);
Vol. 13, p. 34 (1933). 2,6-Diiodo-4-nitroaniline. [Link][3][5]

¢ SIRT®6 Inhibition by Nitroanilines: Sun, W., et al. (2020). Discovery of 5-(4-methylpiperazin-1-
yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal
Chemistry Letters. [Link]

o General lodination Methodology (ICl): Wallingford, V. H., & Krueger, P. A. (1943). 5-
lodoanthranilic Acid. Organic Syntheses. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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